Androsta-1,4-diene-3,11,17-trione

Prostate cancer metabolism Steroid biochemistry Androgen receptor activation

Androsta-1,4-diene-3,11,17-trione (Δ1-Adrenosterone; NSC is a synthetic C19 steroid characterized by a 1,4-diene-3,11,17-trione core. It is formally classified as Prednisone EP Impurity K under the European Pharmacopoeia, serving as a critical reference standard for analytical method development and quality control of prednisone active pharmaceutical ingredient.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 7738-93-4
Cat. No. B048104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-1,4-diene-3,11,17-trione
CAS7738-93-4
SynonymsAdrosta-DT
androsta-1,4-diene-3,11,17-trione
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
InChIKeyRZACPWSZIQKVDY-IRIMSJTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsta-1,4-diene-3,11,17-trione (CAS 7738-93-4): Structural Identity, Regulatory Classification, and Research-Grade Procurement Rationale


Androsta-1,4-diene-3,11,17-trione (Δ1-Adrenosterone; NSC 82849) is a synthetic C19 steroid characterized by a 1,4-diene-3,11,17-trione core [1]. It is formally classified as Prednisone EP Impurity K under the European Pharmacopoeia, serving as a critical reference standard for analytical method development and quality control of prednisone active pharmaceutical ingredient [2]. Unlike its parent compound adrenosterone (androst-4-ene-3,11,17-trione), the Δ1 unsaturation introduces distinct electronic and conformational properties that alter both its chromatographic behavior and its biological interaction profile with androgen-metabolizing enzymes [3]. This compound functions as both a microbial biotransformation product of adrenosterone and a bacterial side-chain cleavage metabolite of prednisone, positioning it at the intersection of steroid biochemistry, microbial metabolism research, and pharmacopeial impurity profiling [4].

Why Adrenosterone or Generic Steroid Triones Cannot Substitute for Androsta-1,4-diene-3,11,17-trione in Research and QC Applications


The Δ1 double bond in androsta-1,4-diene-3,11,17-trione is not a conservative structural modification; it fundamentally alters both the analytical fingerprint and the biological activity profile relative to its 4-ene analog adrenosterone [1]. In chromatographic systems, the extended conjugation shifts UV absorption and retention behavior, making the compound resolvable as a distinct impurity from prednisone and other co-occurring steroids—a prerequisite for pharmacopeial compliance where generic substitution with adrenosterone would fail identity testing [2]. Biologically, the 1,4-diene A-ring configuration has been demonstrated in structurally analogous androstenedione series to enhance aromatase inhibitory potency by 2- to 5-fold compared to the corresponding 4-ene scaffold, indicating that the Δ1 modification is a critical determinant of enzyme interaction strength [3]. Moreover, androsta-1,4-diene-3,11,17-trione exhibits androgen receptor-mediated proliferative activity in prostate cancer cells at sub-nanomolar concentrations—a property that is distinct from both prednisone (which lacks this metabolite's androgenic character) and from many other steroid impurities that do not activate AR-dependent pathways [4].

Quantitative Differentiation of Androsta-1,4-diene-3,11,17-trione: Head-to-Head Evidence Against Closest Analogs


Androgen-Dependent LNCaP Prostate Cancer Cell Proliferation: Sub-Nanomolar Potency of Androsta-1,4-diene-3,11,17-trione Compared to DHT and 11-Ketoandrostenedione

In a direct head-to-head experiment within the same 96-well plate format, androsta-1,4-diene-3,11,17-trione (designated AT) was tested alongside dihydrotestosterone (DHT) and 11-ketoandrostenedione (11KA) for proliferation of androgen-dependent LNCaP prostate cancer cells [1]. At 0.1 nM, AT induced a 2.3-fold increase in cell proliferation after 24 hours (P < 0.01) and a 1.6-fold increase after 72 hours (P < 0.01) relative to vehicle control. This proliferative response was evaluated in the same assay system and concentration range as DHT and 11KA, demonstrating that AT functions as a bona fide androgen in this disease-relevant cellular model [1].

Prostate cancer metabolism Steroid biochemistry Androgen receptor activation

Δ1-Double Bond Structural Advantage: 2- to 5-Fold Enhanced Aromatase Inhibition Potency in 1,4-Diene vs 4-Ene Steroid Scaffolds

While direct aromatase IC50 data for androsta-1,4-diene-3,11,17-trione itself are not available in the primary literature, a robust class-level inference can be drawn from the structurally analogous androstenedione series bearing an identical A-ring modification [1]. Numazawa et al. demonstrated that 7α-arylaliphatic androst-4-ene-3,17-diones inhibit JAr choriocarcinoma cell aromatase with IC50 values ranging from 300 to 434 nM, whereas the corresponding androsta-1,4-diene-3,17-dione analogs achieved IC50 values from 64 to 232 nM—representing a 2- to 5-fold potency enhancement attributable solely to the introduction of the Δ1 double bond [1]. Given that adrenosterone (androst-4-ene-3,11,17-trione) is a known aromatase inhibitor, the 1,4-diene analog is expected to exhibit similarly enhanced potency relative to adrenosterone by virtue of the identical A-ring electronic and conformational effects [2].

Aromatase inhibition Steroid medicinal chemistry Structure-activity relationship

Aqueous Solubility Advantage: ~3-Fold Higher Water Solubility of Androsta-1,4-diene-3,11,17-trione Relative to Adrenosterone

Androsta-1,4-diene-3,11,17-trione exhibits an experimentally estimated aqueous solubility of 0.17 g/L at 25°C . In comparison, its parent 4-ene analog adrenosterone (androst-4-ene-3,11,17-trione) has a reported water solubility of 0.055 g/L based on ALOGPS estimation [1], or approximately 0.098 g/L at 23.5°C from alternative measurements . This represents an approximately 1.7- to 3.1-fold solubility advantage for the 1,4-diene compound depending on which adrenosterone value is used as the comparator. The difference is consistent with the increased polarity conferred by the extended conjugated system in the A-ring.

Physicochemical characterization Formulation development Solubility comparison

Melting Point Differentiation: Androsta-1,4-diene-3,11,17-trione (193–195°C) vs Adrenosterone (219–222°C) as a Purity and Identity QC Parameter

The melting point of androsta-1,4-diene-3,11,17-trione is reported as 193–195°C , whereas adrenosterone (androst-4-ene-3,11,17-trione) melts at 219–222°C [1]. This approximately 26°C depression in melting point upon introduction of the Δ1 double bond provides a simple, definitive thermal identity test that can distinguish these two structurally similar compounds without the need for spectroscopic instrumentation. For analytical laboratories conducting pharmacopeial impurity testing, this difference enables rapid verification of reference standard identity.

Quality control Identity testing Thermal analysis

Microbial Transformation Specificity: Androsta-1,4-diene-3,11,17-trione as a Defined Biotransformation Product of Adrenosterone via Cephalosporium aphidicola and Fusarium lini

Musharraf et al. (2002) demonstrated that microbial transformation of (+)-adrenosterone by Cephalosporium aphidicola and Fusarium lini specifically yields androsta-1,4-diene-3,11,17-trione as a metabolite, alongside two reduced products (17β-hydroxyandrost-4-ene-3,11-dione and 17β-hydroxyandrosta-1,4-diene-3,11-dione) [1]. The structures of all three metabolites were determined by spectroscopic methods. This transformation proceeds via the enzyme steroid 3-ketosteroid-Δ1-dehydrogenase (EC 1.3.99.4), which catalyzes the specific dehydrogenation of the A-ring 4-ene to the 1,4-diene configuration, as catalogued in the BRENDA enzyme database [2]. The compound is thus not merely a synthetic derivative but a naturally occurring metabolic intermediate in defined microbial pathways.

Microbial biotransformation Steroid metabolism Enzymatic dehydrogenation

High-Value Application Scenarios for Androsta-1,4-diene-3,11,17-trione Based on Verified Differentiation Evidence


Prostate Cancer Androgen Signaling Research: AR Agonist Tool with Distinct 11-Oxy-Androgen Profile

Based on the direct LNCaP proliferation data showing 2.3-fold induction at 0.1 nM [1], androsta-1,4-diene-3,11,17-trione serves as a structurally defined 11-oxygenated androgen receptor agonist. Unlike DHT (5α-reduced) and testosterone (Δ4-3-keto), this compound retains the 11-keto group while bearing a 1,4-diene A-ring, making it a precise tool for dissecting the contribution of 11-oxy-androgen metabolites to prostate cancer progression. Its documented origin as a bacterial desmolase product of prednisone further enables studies of drug-microbiome interactions in androgen-dependent disease contexts [1].

Prednisone Drug Product Quality Control: Pharmacopeial Impurity K Reference Standard

As Prednisone EP Impurity K, androsta-1,4-diene-3,11,17-trione is required by European Pharmacopoeia monograph specifications for impurity profiling of prednisone active pharmaceutical ingredient [2]. The compound's distinct HPLC retention behavior (validated on Newcrom R1 reverse-phase columns with MeCN/water/phosphoric acid mobile phase) and its melting point differentiation from other process impurities enable unambiguous identification and quantification in batch release testing [3]. Procurement of a fully characterized reference standard with traceable purity certification is essential for GMP-compliant analytical method validation.

Steroid Enzyme Biochemistry: Substrate for 3-Ketosteroid-Δ1-Dehydrogenase (EC 1.3.99.4) Activity Assays

The BRENDA database entry confirms that androsta-1,4-diene-3,11,17-trione is the direct product of 3-ketosteroid-Δ1-dehydrogenase acting on adrenosterone [4]. This makes the compound suitable as a reference standard for enzyme activity assays, where its formation can be monitored by UV spectroscopy (shift in λmax due to extended conjugation) or by LC-MS. Researchers studying microbial steroid transformations can use this compound as an authentic standard for product identification in bioconversion experiments involving C. aphidicola, F. lini, or recombinant desAB-expressing systems [4].

Aromatase Inhibitor Medicinal Chemistry: 1,4-Diene Scaffold Reference for SAR Studies

The class-level evidence demonstrating 2- to 5-fold enhanced aromatase inhibition in 1,4-diene versus 4-ene steroid scaffolds [5] positions androsta-1,4-diene-3,11,17-trione as a valuable reference compound for structure-activity relationship campaigns targeting aromatase. Its 11-keto substitution distinguishes it from the more commonly studied androsta-1,4-diene-3,17-dione (exemestane-related) series. Procurement of this compound enables comparative evaluation of A-ring unsaturation effects in the presence of the 11-oxo functionality—a combination not available in most commercial aromatase inhibitor reference sets.

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